1H-Indole-6-carbonyl chloride
Overview
Description
1H-Indole-6-carbonyl chloride is a derivative of the indole family, which is a significant class of heterocyclic compounds. Indoles and their derivatives are known for their presence in many biologically active compounds and indole alkaloids. They serve as key intermediates in the synthesis of diverse heterocyclic derivatives due to the reactivity of their carbonyl groups, which readily participate in C–C and C–N coupling reactions and reductions .
Synthesis Analysis
The synthesis of indole derivatives can involve various methods. For instance, a visible-light-catalyzed tandem radical cyclization of N-propargylindoles with acyl chlorides has been developed to access 2-acyl-9H-pyrrolo[1,2-a]indoles. This process includes the addition of an acyl radical to a carbon-carbon triple bond, followed by intramolecular cyclization and isomerization of the carbon-carbon double bond . Another general method for acylating indoles at the 3-position involves the use of acyl chlorides in the presence of dialkylaluminum chloride, which proceeds under mild conditions and is applicable to indoles with various functional groups .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and requires sophisticated techniques for determination. For example, the structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was elucidated using methods such as 1H NMR, 13C NMR, IR, MS, and X-ray diffraction. The crystal structure obtained by solvent evaporation was compared with the molecular crystal structure determined by density functional theory (DFT), which is essential for understanding the chemical properties of the compound .
Chemical Reactions Analysis
Indole derivatives undergo a variety of chemical reactions due to their reactive sites. The carbonyl group in 1H-indole-3-carboxaldehyde, for example, facilitates C–C and C–N coupling reactions and reductions. These reactions are pivotal for the preparation of various biologically active compounds and heterocyclic derivatives . The acylation of indoles at the 3-position with acyl chlorides is another example of the chemical reactivity of indole derivatives, which can be achieved in high yields using dialkylaluminum chloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents such as acyl groups or chloro groups can affect the compound's reactivity, solubility, and stability. The study of frontier molecular orbitals and molecular electrostatic potential energy, as performed in the DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, provides insight into the chemical properties and reactivity of these compounds .
Scientific Research Applications
For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents . Also, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported for their molecular docking studies as an anti-HIV-1 .
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Chemical Synthesis Intermediates
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Preparation of Analogs of Botulinum Neurotoxin Serotype A Protease Inhibitors
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Synthesis of Stilbene-Based Antitumor Agents
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Preparation of Aromatic Gem-Dihalides
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Treatment of Various Disorders
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Antiviral Activity
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Chemical Synthesis Intermediates
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Preparation of Analogs of Botulinum Neurotoxin Serotype A Protease Inhibitors
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Synthesis of Stilbene-Based Antitumor Agents
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Preparation of Aromatic Gem-Dihalides
-
Treatment of Various Disorders
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Antiviral Activity
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-indole-6-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPUVXAGGCKFAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594427 | |
Record name | 1H-Indole-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-6-carbonyl chloride | |
CAS RN |
215941-02-9 | |
Record name | 1H-Indole-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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